(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a total of 26 bonds . The IUPAC name is (1S,3R)-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid . The InChI code is 1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.21 . It is a powder at room temperature . Its melting point is between 61-62 degrees Celsius .Scientific Research Applications
Ozonolysis and Synthesis of Pheromones
The compound is significant in the study of ozonolysis reactions. In particular, its formation has been observed during the ozonolysis of verbenone in methylene chloride and acetonitrile. This process, which involves cleavage of the double bond and neighboring σ-bond, is integral to the understanding of reaction mechanisms in organic chemistry (Kukovinets et al., 2009). Additionally, this compound has been utilized in synthesizing the pheromone of the citrus mealybug, showcasing its role in the field of agricultural chemistry and pest control (Kukovinets et al., 2006).
Crystallography and Molecular Structure
The compound's crystal structure has been extensively studied, providing insights into the nature of hydrogen bonding and molecular interactions. For instance, research has shown the formation of carboxyl-to-ketone hydrogen-bonding catemers in the crystal structure of related compounds, offering valuable information for the field of crystallography and molecular design (Lalancette et al., 1999).
Synthesis of Peptides and Amino Acids
This compound has also been a subject of interest in the synthesis of peptides and amino acids. For example, research on the synthesis of hybrid γ,γ-peptides derived from derivatives of this compound has shed light on their conformational properties and potential applications in peptide design (Gutiérrez-Abad et al., 2011).
Chemo-Enzymatic Processes
In the field of chemo-enzymatic processes, this compound has been used as a key intermediate in the synthesis of optically active cyclopropane carboxylic acids. This has implications for the development of environmentally friendly and efficient synthesis methods in organic chemistry (Fishman et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKBNZKASVATD-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451641 | |
Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
CAS RN |
22571-78-4 | |
Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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